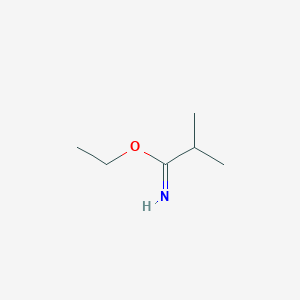
2-Méthylpropanimidate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methylpropanimidoate is an organic compound with the molecular formula C₆H₁₃NO. It is classified as an ester and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its irritant properties and is commonly used as a building block in organic synthesis .
Applications De Recherche Scientifique
Ethyl 2-methylpropanimidoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It’s structurally similar compound, ethyl pyruvate, is known to inhibit the systemic release of cytokines, such as tnf-alpha and hmgb1 . These cytokines promote the body’s inflammatory response and their over-expression has been linked to diseases that occur in critical care settings .
Mode of Action
This could result in a reduction of the body’s inflammatory response .
Biochemical Pathways
For instance, Ethyl pyruvate is known to inhibit the systemic release of cytokines, which could potentially affect various inflammatory pathways .
Result of Action
Based on the known effects of similar compounds, it can be inferred that ethyl 2-methylpropanimidoate might have anti-inflammatory effects by inhibiting the systemic release of certain cytokines .
Analyse Biochimique
Biochemical Properties
It is known that esters, the class of compounds to which Ethyl 2-methylpropanimidoate belongs, are produced by the reaction of acids with alcohols . This suggests that Ethyl 2-methylpropanimidoate might interact with enzymes involved in ester formation and breakdown, such as esterases or lipases.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-methylpropanimidoate is not well-studied. Based on its structure, it could potentially act as a substrate for enzymes involved in ester metabolism. For instance, it might be hydrolyzed by esterases into its constituent alcohol and carboxylic acid .
Temporal Effects in Laboratory Settings
It is known that esters can undergo hydrolysis over time, especially in the presence of water and heat . This could potentially affect the stability and long-term effects of Ethyl 2-methylpropanimidoate in in vitro or in vivo studies.
Metabolic Pathways
As an ester, it could potentially be involved in ester metabolism pathways, which involve the enzymatic hydrolysis of esters into alcohols and carboxylic acids .
Transport and Distribution
Given its small size and hydrophobic nature, it might be able to passively diffuse across cell membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-methylpropanimidoate can be synthesized through the reaction of ethyl chloroacetate with ammonia. The process involves the following steps:
- Ethyl chloroacetate is placed in a round-bottomed flask and chilled using an ice-salt bath.
- Aqueous ammonia is added to the cold ester with vigorous stirring.
- The mixture is allowed to stand, filtered, and washed to remove ammonium chloride .
Industrial Production Methods: In industrial settings, the production of ethyl 2-methylpropanimidoate involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-methylpropanimidoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of ethyl 2-methylpropanimidoate.
Reduction: Reduced forms of the compound.
Substitution: Substituted esters and amides.
Comparaison Avec Des Composés Similaires
Ethyl 2-methylpropanimidoate can be compared with other similar compounds, such as:
Ethyl acetate: Both are esters, but ethyl acetate has a simpler structure and different applications.
Methyl butyrate: Another ester with distinct properties and uses.
Isopropyl butyrate: Similar in structure but with variations in reactivity and applications
Uniqueness: Ethyl 2-methylpropanimidoate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its versatility in various chemical reactions and applications sets it apart from other esters .
Propriétés
IUPAC Name |
ethyl 2-methylpropanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-8-6(7)5(2)3/h5,7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZQXWVPGASIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2559610.png)
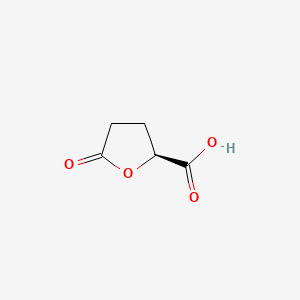
![3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2559612.png)

![2-(3-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide](/img/structure/B2559616.png)
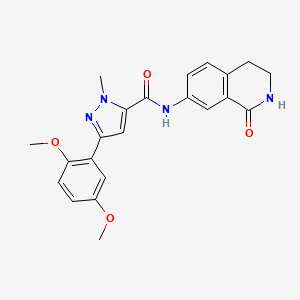
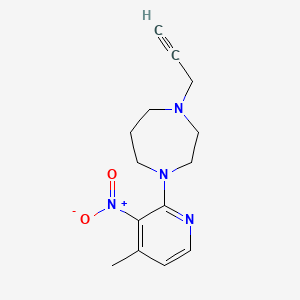
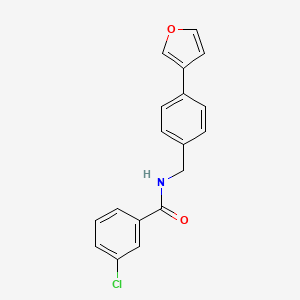

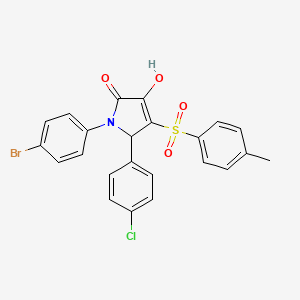
![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid](/img/structure/B2559626.png)
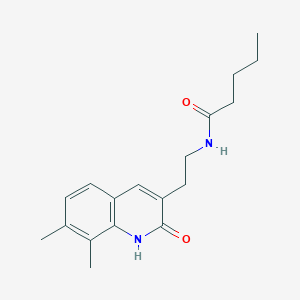
![3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B2559631.png)
